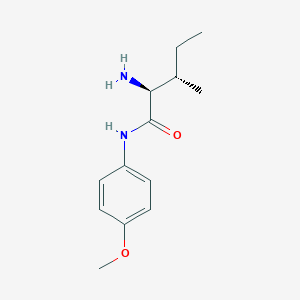
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine is a tetrapeptide composed of four amino acids: L-alanine, L-cysteine, and L-histidine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of cysteine and histidine residues in the peptide sequence imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The imidazole ring of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Imidazole can react with alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Alkylated histidine derivatives.
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and reactions involving cysteine and histidine residues.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine involves its ability to interact with various molecular targets through its amino acid residues. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The histidine residue can coordinate metal ions and participate in acid-base catalysis. These interactions enable the compound to modulate biological processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-histidine: A dipeptide with similar histidine functionality but lacking the cysteine residue.
L-Alanyl-L-cysteine: A dipeptide with similar cysteine functionality but lacking the histidine residue.
L-Carnosine (β-alanyl-L-histidine): A dipeptide with antioxidant properties similar to L-Alanyl-L-alanyl-L-cysteinyl-L-histidine.
Uniqueness
This compound is unique due to the presence of both cysteine and histidine residues, which confer distinct chemical reactivity and biological activity. The combination of these residues allows for versatile interactions and applications in various fields.
Propriétés
Numéro CAS |
632287-25-3 |
|---|---|
Formule moléculaire |
C15H24N6O5S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C15H24N6O5S/c1-7(16)12(22)19-8(2)13(23)21-11(5-27)14(24)20-10(15(25)26)3-9-4-17-6-18-9/h4,6-8,10-11,27H,3,5,16H2,1-2H3,(H,17,18)(H,19,22)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,10-,11-/m0/s1 |
Clé InChI |
ONROEROIDFPJDT-UUTMEEIUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


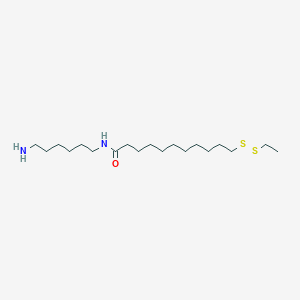
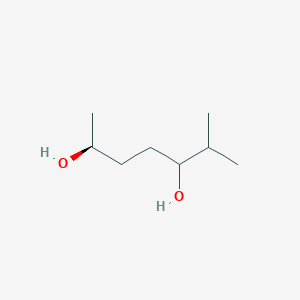

![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
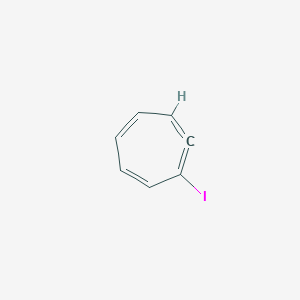
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
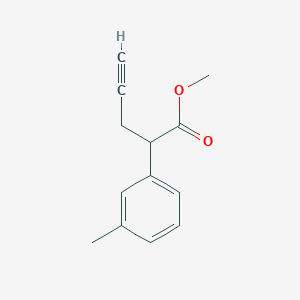
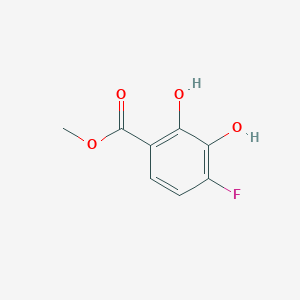
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
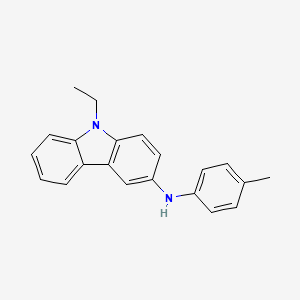
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

